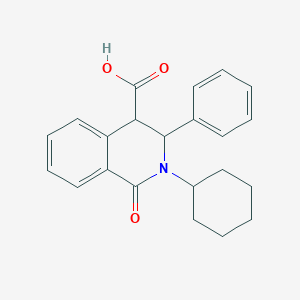

5-氨基-1-苯并噻吩-2-羧酸

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

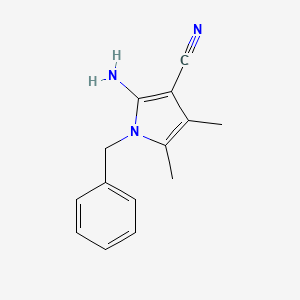

The compound of interest, 5-Amino-1-benzothiophene-2-carboxylic acid, is a derivative of benzothiophene, which is a heterocyclic compound. The structure of this compound suggests potential biological activity, and its derivatives have been explored for various pharmacological properties. Although the provided papers do not directly discuss 5-Amino-1-benzothiophene-2-carboxylic acid, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-5-phenylthiophene-3-carboxylic acid derivatives, has been reported with a focus on their potential as anti-tubercular agents . Similarly, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been synthesized, indicating a methodological approach that could be adapted for the synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid . These methods typically involve the interaction of aromatic aldehydes with amino-substituted benzothiophene derivatives, suggesting that a similar approach could be employed for the synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, as seen in the case of ortho C(sp2)-H arylated/benzylated/oxygenated benzamides . This technique could similarly be applied to determine the precise molecular structure of 5-Amino-1-benzothiophene-2-carboxylic acid. The molecular docking simulations performed on the synthesized thiophene derivatives provide insights into the probable binding modes of these compounds, which could be relevant for understanding the interactions of 5-Amino-1-benzothiophene-2-carboxylic acid with biological targets .

Chemical Reactions Analysis

The chemical reactivity of benzothiophene derivatives is highlighted by their ability to undergo various reactions, such as arylation, acetoxylation, and alkoxylation, directed by bidentate groups like 4-amino-2,1,3-benzothiadiazole . These reactions are crucial for the functionalization of the benzothiophene core and could be applicable to 5-Amino-1-benzothiophene-2-carboxylic acid for the introduction of various substituents, potentially altering its physical and chemical properties for desired applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the crystal structures of cocrystals and salts formed by 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids reveal the importance of hydrogen bonding and π-π interactions in determining the solid-state properties of these compounds . These interactions could also play a significant role in the properties of 5-Amino-1-benzothiophene-2-carboxylic acid, affecting its solubility, stability, and reactivity.

科研应用

晶体结构和药理活性

5-氨基-1-苯并噻吩-2-羧酸及类似的基于苯并噻吩的化合物由于其治疗效果而在药理学中被广泛使用。Dugarte-Dugarte等人(2021年)的研究确定了1-苯并噻吩-2-羧酸的新多晶形态的晶体结构,突出了其复杂的三维排列和在治疗各种疾病中的潜力 (Dugarte-Dugarte et al., 2021)。

偶氮甲烷衍生物的合成和生物活性

Chiriapkin等人(2021年)研究了2-氨基-4,5,6,7-四氢-1-苯并噻吩-3-羧酰胺的偶氮甲烷衍生物,重点关注它们的细胞毒、抗结核和抗炎活性。这项研究优化了合成方法,并确定了对医药化学有价值的结构活性关系 (Chiriapkin et al., 2021)。

抗炎药物

Radwan等人(2009年)对5-氨基苯并[b]噻吩-2-羧酸进行了研究,将其转化为具有强效抗炎活性的各种C5-取代苯并[b]噻吩 (Radwan et al., 2009)。

新型噻吩和苯并噻吩衍生物的合成作为细胞毒性剂

Mohareb等人(2016年)合成了具有潜在抗癌细胞系抗增殖活性的新型噻吩和苯并噻吩衍生物。这项研究突出了这些衍生物对不同化学试剂的反应性 (Mohareb et al., 2016)。

3-甲基-4,5,6,7-四氢-1-苯并噻吩-2-羧酸的化学选择性合成

Jayaraman等人(2010年)专注于3-甲基-4,5,6,7-四氢-1-苯并噻吩-2-羧酸的化学选择性合成,这是开发新型药物化合物的重要步骤 (Jayaraman et al., 2010)。

Safety And Hazards

未来方向

性质

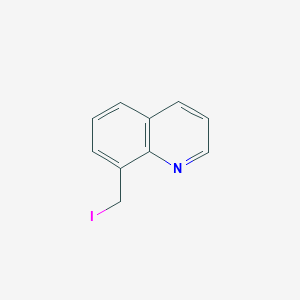

IUPAC Name |

5-amino-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGKOIDGMQOPPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377495 |

Source

|

| Record name | 5-amino-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-benzothiophene-2-carboxylic acid | |

CAS RN |

98589-46-9 |

Source

|

| Record name | 5-Aminobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98589-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)

![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)

![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)